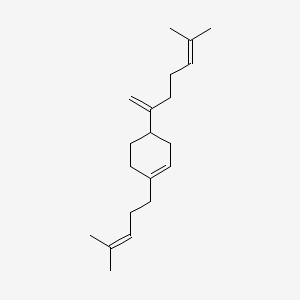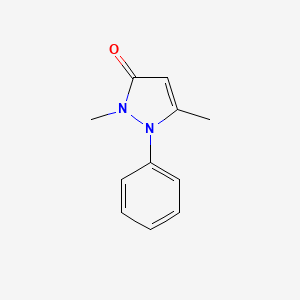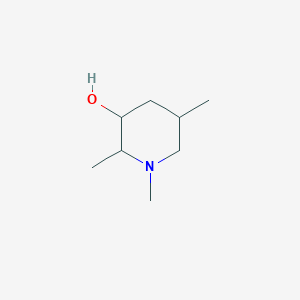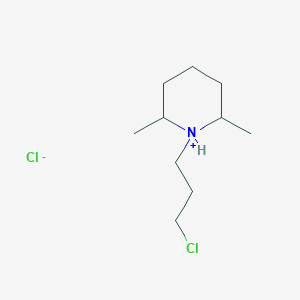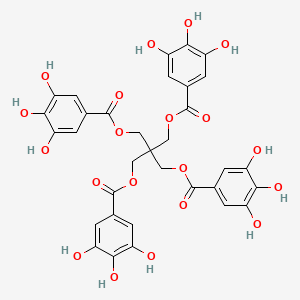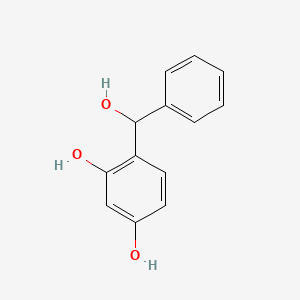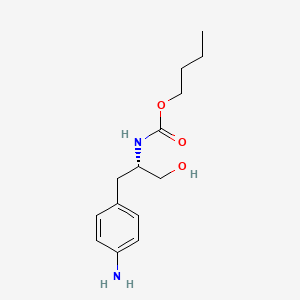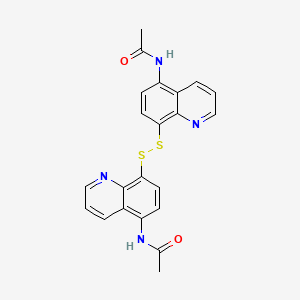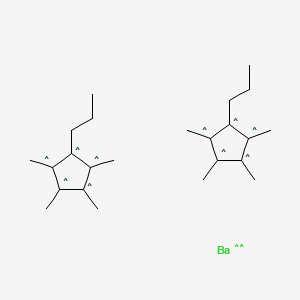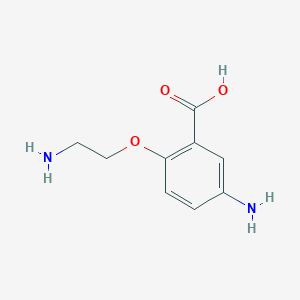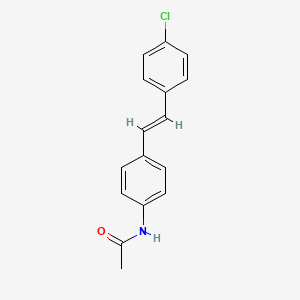
trans-4'-(p-Chlorostyryl)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4’-(p-Chlorostyryl)acetanilide: is a chemical compound with the molecular formula C16-H14-Cl-N-O and a molecular weight of 271.76 g/mol . It is a derivative of acetanilide, where the acetanilide structure is modified by the addition of a p-chlorostyryl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(p-Chlorostyryl)acetanilide typically involves the acetylation of aniline derivatives. One common method is the reaction of p-chloroaniline with acetic anhydride in the presence of an acid or base catalyst . The reaction is often carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of trans-4’-(p-Chlorostyryl)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is typically purified using industrial-scale recrystallization or chromatography techniques to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4’-(p-Chlorostyryl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-4’-(p-Chlorostyryl)acetanilide is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to develop new therapeutic agents .
Medicine: In medicine, trans-4’-(p-Chlorostyryl)acetanilide is explored for its analgesic and antipyretic properties. It is a potential candidate for the development of new pain-relief medications .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of trans-4’-(p-Chlorostyryl)acetanilide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by inhibiting certain enzymes and receptors, leading to its analgesic and anti-inflammatory properties. The exact molecular pathways and targets are still under investigation, but it is known to modulate the activity of key enzymes involved in pain and inflammation .
Comparaison Avec Des Composés Similaires
4’-Chloroacetanilide: A related compound with similar chemical properties but different biological activities.
Phenacetin: Another acetanilide derivative known for its analgesic properties but with a different safety profile.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structure but different pharmacological effects.
Uniqueness: trans-4’-(p-Chlorostyryl)acetanilide is unique due to the presence of the p-chlorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other acetanilide derivatives .
Propriétés
Numéro CAS |
63407-59-0 |
|---|---|
Formule moléculaire |
C16H14ClNO |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
N-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14ClNO/c1-12(19)18-16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11H,1H3,(H,18,19)/b3-2+ |
Clé InChI |
DAFSIDRUIBBINP-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
